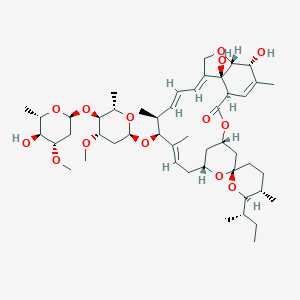
2-Chloroquinoline-6-sulfonyl chloride
Übersicht
Beschreibung
2-Chloroquinoline-6-sulfonyl chloride is a chemical compound that has garnered attention in various fields of chemistry and pharmaceuticals due to its unique structure and potential applications. The compound serves as a versatile intermediate in the synthesis of complex molecules, demonstrating significant relevance in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-Chloroquinoline-6-sulfonyl chloride typically involves the chlorination and sulfonylation of quinoline or its derivatives. Advanced synthetic routes may employ catalytic systems or novel reagents to achieve selectivity and efficiency. For example, trifluoromethanesulfonyl chloride (CF3SO2Cl) has been used in the formation of C-Cl bonds, highlighting a method for introducing chloro and sulfonyl groups into the quinoline scaffold (Hélène Chachignon, H. Guyon, D. Cahard, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
Research has demonstrated the utility of sulfonyl chlorides, including derivatives similar to 2-Chloroquinoline-6-sulfonyl chloride, in synthesizing complex molecular structures. For example, studies on 4-fluoroisoquinoline-5-sulfonyl chloride and its derivatives highlight the importance of sulfonyl chlorides in understanding molecular conformations and interactions through crystallography. These insights are crucial for designing molecules with specific properties or biological activities (Ohba et al., 2012).
Organic Synthesis and Catalysis
Copper-catalyzed sulfonylation of aminoquinolines using arylsulfonyl chlorides represents a significant application in organic synthesis. This method facilitates the direct C-H bond sulfonylation, offering a route to synthesize sulfonylated products with wide functional group tolerance. Such advancements are pivotal for developing new compounds and materials (Liang et al., 2015).
Medicinal Chemistry
Sulfonyl chlorides play a critical role in the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, essential in medicinal chemistry. These compounds serve as intermediates for synthesizing diverse pharmacologically active molecules. The synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives is a prime example of this application, showcasing the versatility of sulfonyl chlorides in drug discovery and development (Patel et al., 2022).
Antimicrobial Studies
Research into novel di-substituted sulfonylquinoxaline derivatives reveals the antimicrobial potential of compounds synthesized using sulfonyl chloride intermediates. These studies show that sulfonyl chlorides can be foundational in developing new antimicrobial agents, highlighting their significance in addressing resistance issues and finding new therapeutic agents (Ammar et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloroquinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSXSFGTHBBROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585472 | |
| Record name | 2-Chloroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-6-sulfonyl chloride | |
CAS RN |
205055-71-6 | |
| Record name | 2-Chloroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)



![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)


